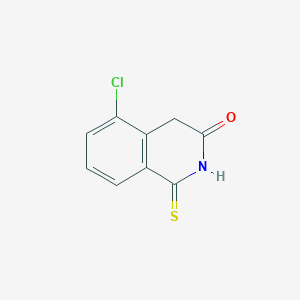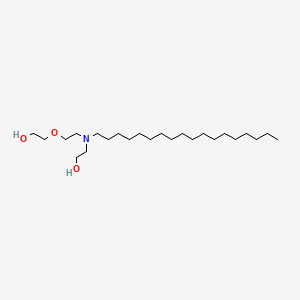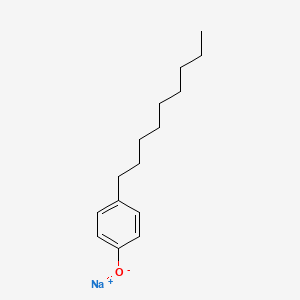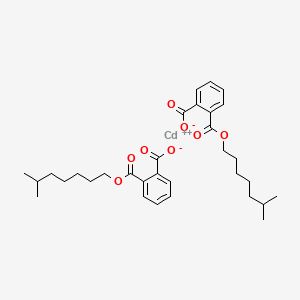
Aluminium methanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C3H9AlO3 It is a derivative of methanol and aluminium, where aluminium is bonded to three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminium methanolate can be synthesized through the reaction of aluminium with methanol. The reaction typically involves the use of an aluminium source, such as aluminium powder or aluminium chloride, and methanol under controlled conditions. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: In industrial settings, this compound is produced by reacting aluminium with methanol in large reactors. The process involves heating the mixture to facilitate the reaction and then purifying the product through distillation or crystallization. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Aluminium methanolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminium oxide and methanol.
Hydrolysis: In the presence of water, it hydrolyzes to form aluminium hydroxide and methanol.
Substitution: It can participate in substitution reactions where the methoxy groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or hydrogen peroxide can be used for oxidation reactions.
Water or Aqueous Solutions: For hydrolysis reactions.
Other Ligands: For substitution reactions, various ligands such as halides or organic groups can be used.
Major Products Formed:
Oxidation: Aluminium oxide and methanol.
Hydrolysis: Aluminium hydroxide and methanol.
Substitution: Depending on the substituent, various aluminium compounds can be formed.
Scientific Research Applications
Aluminium methanolate has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other aluminium compounds and as a catalyst in organic reactions.
Medicine: Research is ongoing into its use in drug delivery systems and as an adjuvant in vaccines.
Industry: It is used in the production of coatings, adhesives, and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of aluminium methanolate involves its ability to donate methoxy groups and form coordination complexes with other molecules. This property makes it useful as a catalyst and in the formation of various aluminium-based materials. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it is used in.
Comparison with Similar Compounds
Aluminium Ethoxide: Similar to aluminium methanolate but with ethoxy groups instead of methoxy groups.
Aluminium Isopropoxide: Contains isopropoxy groups and is used in similar applications.
Aluminium Butoxide: Contains butoxy groups and is used in the synthesis of aluminium-based materials.
Uniqueness: this compound is unique due to its specific reactivity with methanol and its ability to form stable complexes. Its properties make it particularly useful in applications where methanol is a preferred solvent or reactant.
Properties
CAS No. |
865-31-6 |
|---|---|
Molecular Formula |
C3H9AlO3 |
Molecular Weight |
120.08 g/mol |
IUPAC Name |
aluminum;methanolate |
InChI |
InChI=1S/3CH3O.Al/c3*1-2;/h3*1H3;/q3*-1;+3 |
InChI Key |
UAEJRRZPRZCUBE-UHFFFAOYSA-N |
Canonical SMILES |
C[O-].C[O-].C[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


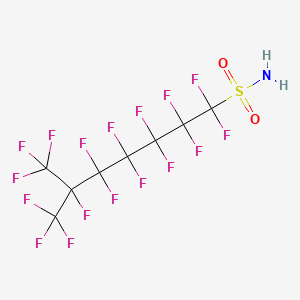

![15H-cyclopenta[a]phenanthrene](/img/structure/B12651818.png)
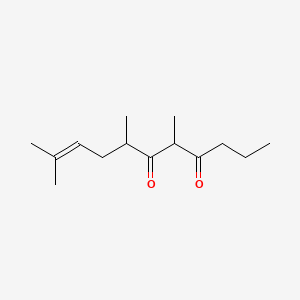
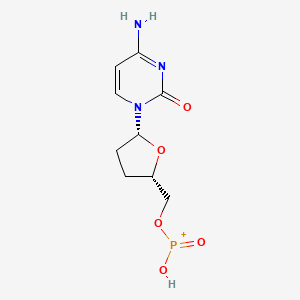
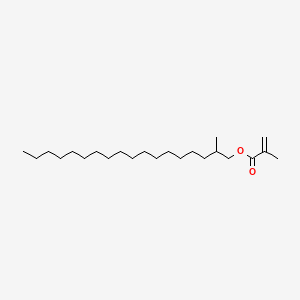
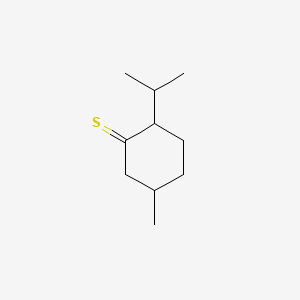
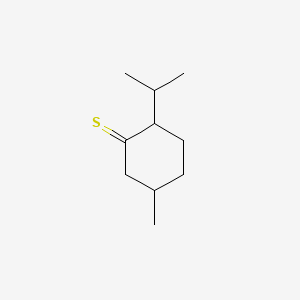
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate](/img/structure/B12651862.png)

